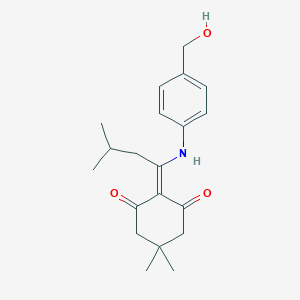
2-(1-((4-(Hydroxymethyl)phenyl)amino)-3-methylbutylidene)-5,5-dimethylcyclohexane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-((4-(Hydroxymethyl)phenyl)amino)-3-methylbutylidene)-5,5-dimethylcyclohexane-1,3-dione is a useful research compound. Its molecular formula is C20H27NO3 and its molecular weight is 329.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-(1-((4-(Hydroxymethyl)phenyl)amino)-3-methylbutylidene)-5,5-dimethylcyclohexane-1,3-dione , also known by its CAS number 172611-73-3 , is a complex organic molecule with potential biological activity. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Basic Information
- Molecular Formula : C20H27N\O3
- Molecular Weight : 329.43 g/mol
- Structure : The compound features a cyclohexane core substituted with various functional groups, including a hydroxymethyl group and an amino group.
Antiproliferative Effects
Research indicates that compounds structurally related to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that related compounds can induce cell cycle arrest and apoptosis in breast cancer cells (e.g., MCF-7 and MDA-MB-231) with IC50 values in the nanomolar range .
- Microtubule Disruption : The compound may act as a microtubule destabilizer, similar to other known agents like colchicine. This mechanism is crucial for its antiproliferative effects as it disrupts mitotic spindle formation, leading to cell cycle arrest .
- Aromatase Inhibition : Some studies suggest potential aromatase inhibitory activity, which could be beneficial in treating hormone-sensitive cancers .
Study 1: Antiproliferative Activity in Breast Cancer Cells
In a study investigating the biological evaluation of similar compounds, it was found that they caused significant G2/M phase arrest and induced apoptosis in MCF-7 cells. The immunofluorescence assays confirmed the targeting of tubulin, leading to multinucleation—a hallmark of mitotic catastrophe .
Study 2: Structure-Activity Relationship (SAR)
Research on derivatives of the compound has highlighted the importance of specific substituents on the aromatic ring and their correlation with biological activity. Modifications to the hydroxymethyl group significantly impacted the potency against cancer cell lines .
Biological Activity Summary
| Compound Name | Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 52 | Microtubule disruption |
| Compound B | MDA-MB-231 | 74 | Aromatase inhibition |
| 2-(1-((4-Hydroxymethyl)phenyl)amino)-... | MCF-7 | TBD | TBD |
Structure-Activity Relationship (SAR)
| Substituent | Effect on Activity |
|---|---|
| Hydroxymethyl group | Increased antiproliferative activity |
| Amino group | Essential for receptor binding |
Propriétés
IUPAC Name |
3-hydroxy-2-[N-[4-(hydroxymethyl)phenyl]-C-(2-methylpropyl)carbonimidoyl]-5,5-dimethylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO3/c1-13(2)9-16(21-15-7-5-14(12-22)6-8-15)19-17(23)10-20(3,4)11-18(19)24/h5-8,13,22-23H,9-12H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKAQNIKHOWTQFY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=NC1=CC=C(C=C1)CO)C2=C(CC(CC2=O)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60392812 |
Source


|
| Record name | Dmab-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60392812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172611-73-3 |
Source


|
| Record name | Dmab-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60392812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













